molecular formula C17H10F5N7S B14922157 13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B14922157
M. Wt: 439.4 g/mol
InChI Key: ZYUZCPFCHGQADZ-UHFFFAOYSA-N
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Description

13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of Fluorine Atoms: The difluoromethyl and trifluoromethyl groups are introduced using difluoromethylating and trifluoromethylating reagents, respectively.

    Assembly of the Tetracyclic Core: The tetracyclic core is constructed through a series of cyclization and condensation reactions, involving sulfur and nitrogen-containing intermediates.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, resulting in the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazole derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique tetracyclic structure and the presence of multiple fluorinated groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H10F5N7S

Molecular Weight

439.4 g/mol

IUPAC Name

13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C17H10F5N7S/c1-6-3-7(13(18)19)24-16-10(6)11-12(30-16)15-25-14(27-29(15)5-23-11)8-4-9(17(20,21)22)28(2)26-8/h3-5,13H,1-2H3

InChI Key

ZYUZCPFCHGQADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=NN(C(=C5)C(F)(F)F)C)C(F)F

Origin of Product

United States

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